Gly-Pro-pNA (hydrochloride)

Beschreibung

BenchChem offers high-quality Gly-Pro-pNA (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Pro-pNA (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C13H17ClN4O4 |

|---|---|

Molekulargewicht |

328.75 g/mol |

IUPAC-Name |

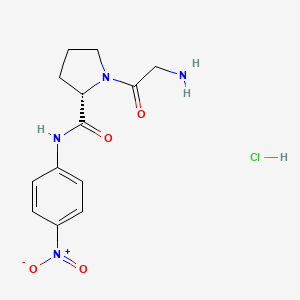

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |

InChI-Schlüssel |

VBBFIBMVFSUUBP-MERQFXBCSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Kanonische SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Glycyl-L-prolyl-p-nitroanilide Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Glycyl-L-prolyl-p-nitroanilide hydrochloride. It aims to provide not only procedural details but also the underlying scientific principles to empower effective experimental design and data interpretation.

Core Compound Identification and Properties

Glycyl-L-prolyl-p-nitroanilide hydrochloride is a synthetic dipeptide derivative crucial for enzymatic studies. Its primary utility lies in its role as a chromogenic substrate, enabling colorimetric measurement of specific enzyme activity.

CAS Number: 103213-34-9[1]

This identifier is the universally recognized standard for this specific chemical substance, ensuring unambiguous identification in procurement, safety data sheets, and publications.

Physicochemical Characteristics

A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible assays. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103213-34-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl | [1] |

| Molecular Weight | 328.75 g/mol | [2] |

| Synonyms | GP-pNA, Gly-Pro p-nitroanilide hydrochloride | [1][2][3] |

| Appearance | A light yellow to yellow crystalline solid/powder | [4] |

| Purity | Typically ≥99% (HPLC) | [2] |

| Storage Temperature | -20°C | [2] |

Solubility Profile

The choice of solvent is critical for preparing stock solutions and ensuring the substrate's availability to the enzyme in an aqueous assay environment. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.

| Solvent | Solubility | Notes | Source(s) |

| Water | 50 mg/mL | Forms a clear, faintly yellow to yellow solution. | [2] |

| 1 M HCl | 50 mg/mL | Highly soluble due to the common ion effect. | [5] |

| DMF | 30-50 mg/mL | Often used for creating concentrated stock solutions. | [4] |

| DMSO | 30 mg/mL (or higher) | Another common solvent for stock solutions. | [4] |

| PBS (pH 7.2) | 10 mg/mL | Represents solubility in a typical biological buffer. | [1][4] |

Insight: While organic solvents like DMSO can dissolve the compound at high concentrations, it is crucial to minimize the final concentration of the organic solvent in the enzymatic assay (typically <1% v/v), as it can affect enzyme structure and activity. Preparing a concentrated stock in water or a mild acidic buffer is often the preferred starting point.

Principle of Application: The Chromogenic Substrate for DPP-IV

The scientific value of Glycyl-L-prolyl-p-nitroanilide hydrochloride stems from its specific interaction with the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[6]

The Role of DPP-IV in Physiology

DPP-IV is a serine exopeptidase that plays a pivotal role in glucose homeostasis. It selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[6] Its most significant substrates are the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][7] By inactivating these hormones, DPP-IV attenuates insulin secretion.[7][8] Consequently, inhibitors of DPP-IV have emerged as a major class of therapeutic agents for managing type 2 diabetes.[1][7]

Mechanism of Action

The utility of Glycyl-L-prolyl-p-nitroanilide hydrochloride is based on a straightforward enzymatic reaction that produces a quantifiable color change.

-

Enzyme Recognition: The Glycyl-L-proline sequence mimics the natural substrate recognition site of DPP-IV.

-

Hydrolysis: DPP-IV catalyzes the hydrolysis of the peptide bond between the proline residue and the p-nitroanilide (pNA) moiety.

-

Chromophore Release: This cleavage releases the p-nitroanilide molecule, which is a yellow chromophore.[1]

-

Colorimetric Detection: The concentration of the released p-nitroanilide is directly proportional to the DPP-IV enzyme activity. This can be measured by monitoring the increase in absorbance at a wavelength of 405 nm.[1][9]

Caption: Standard workflow for a DPP-IV inhibitor screening assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well microplate format, but can be scaled as needed. The optimal pH for DPP-IV activity is between 7.4 and 8.7. Materials:

-

Glycyl-L-prolyl-p-nitroanilide hydrochloride (Substrate)

-

Recombinant human or porcine DPP-IV enzyme

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C * Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well clear flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagent Solutions:

-

Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at 37°C.

-

Substrate Stock Solution: Prepare a 1-2 mM stock solution of Gly-Pro-pNA in the Assay Buffer. [7]For example, dissolve 6.57 mg in 10 mL of buffer for a 2 mM solution. Protect from light.

-

Enzyme Working Solution: Dilute the DPP-IV enzyme stock in cold Assay Buffer to a concentration that yields a linear rate of reaction for the duration of the assay. This must be determined empirically but is often in the range of 0.04 - 0.08 units/mL. * Test Compound/Inhibitor Plates: Prepare serial dilutions of your test compounds and the positive control inhibitor at concentrations 2-10 times the desired final assay concentration.

-

-

Assay Plate Setup (Final Volume e.g., 200 µL):

-

Blank Wells (No Enzyme): Add 100 µL of Assay Buffer and 50 µL of Substrate Solution.

-

Control Wells (100% Activity): Add 50 µL of Assay Buffer (or solvent vehicle) and 50 µL of Substrate Solution.

-

Test Compound Wells: Add 50 µL of your diluted test compound and 50 µL of Substrate Solution.

-

Positive Control Wells: Add 50 µL of your diluted positive control inhibitor and 50 µL of Substrate Solution.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added. [7]

-

-

Reaction Initiation:

-

Initiate the reaction by adding 100 µL of the pre-warmed Enzyme Working Solution to all wells except the "Blank" wells. For the blank wells, add 100 µL of Assay Buffer.

-

Mix the plate immediately.

-

-

Kinetic or Endpoint Reading:

-

Endpoint: Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes), ensuring the reaction in the control wells remains within the linear range. Stop the reaction if necessary (e.g., with 1 M sodium acetate solution) and read the absorbance at 405 nm. [7] * Kinetic: Immediately place the plate in a pre-heated (37°C) microplate reader and take absorbance readings at 405 nm every 1-2 minutes for 15-60 minutes. [9]The kinetic method is often superior as it provides the reaction rate (V₀).

-

Data Analysis and Interpretation

The trustworthiness of the results depends on correct data analysis.

-

Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

% Inhibition = [ 1 - (Rate of Sample / Rate of Control) ] x 100

-

"Rate of Sample" is the reaction rate (or final absorbance) in the presence of the test compound.

-

"Rate of Control" is the reaction rate (or final absorbance) in the absence of any inhibitor.

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce DPP-IV activity by 50%. [10]

Synthesis, Handling, and Storage

-

Synthesis: The synthesis of Glycyl-L-prolyl-p-nitroanilide hydrochloride generally involves standard peptide coupling chemistry. A common conceptual pathway would be the coupling of a protected Gly-Pro dipeptide (e.g., Boc-Gly-Pro-OH) with p-nitroaniline, followed by the deprotection of the N-terminal protecting group (e.g., Boc group) and subsequent formation of the hydrochloride salt. This ensures a high-purity final product suitable for sensitive enzymatic assays.

-

Handling and Safety:

-

The compound is classified as a combustible solid. * The released product, p-nitroaniline, is toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged exposure. [11] * Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95).

-

-

Storage and Stability:

-

For long-term stability, the solid compound must be stored at -20°C. * Stock solutions may be stable for short periods, but it is best practice to prepare them fresh or aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the substrate in aqueous solution can be a limitation, as some hydrolysis may occur in the absence of the enzyme. [9]

-

Conclusion

Glycyl-L-prolyl-p-nitroanilide hydrochloride, identified by CAS Number 103213-34-9 , is an indispensable tool in metabolic research and drug discovery. Its reliability as a chromogenic substrate for DPP-IV provides a simple, robust, and cost-effective method for quantifying enzyme activity and screening for novel therapeutic inhibitors. By understanding its chemical properties and the principles behind its application, researchers can confidently design and execute high-quality assays that yield trustworthy and reproducible results, ultimately accelerating the development of new treatments for type 2 diabetes and other metabolic disorders.

References

-

Krackeler Scientific, Inc. (n.d.). Gly-Pro p-nitroanilide hydrochloride. Retrieved from [Link]

-

LabSolutions. (n.d.). Gly-Pro p-nitroanilide hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]

-

LookChem. (n.d.). Cas 704-15-4, GLYCYL-L-PROLINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013625, Glycyl-L-proline. Retrieved from [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(6), 1773-1779. Retrieved from [Link]

-

Pan, S. M., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Fluorescence, 31(5), 1369–1376. Retrieved from [Link]

-

Li, Y., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 437, 137854. Retrieved from [Link]

-

ClinicalTrials.gov. (2020). Dipeptidyl Peptidase-4 Inhibitor (DPP4i) for the Control of Hyperglycemia in Patients With COVID-19. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

-

Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(24), 4529. Retrieved from [Link]

-

Cummins, P. M. (2007). Stability and Kinetic Studies on Recombinant Human Pyroglutamyl Peptidase I and a Single-Site Variant, Y147F. DORAS, DCU Research Repository. Retrieved from [Link]

-

Wang, T., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Biochemistry, 627, 114264. Retrieved from [Link]

-

Hasan, M. M., et al. (2021). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Molecules, 26(11), 3149. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Gly-Pro p-nitroanilide hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 3. labsolu.ca [labsolu.ca]

- 4. GLY-PRO P-NITROANILIDE HYDROCHLORIDE | 103213-34-9 [chemicalbook.com]

- 5. Gly-Pro p-nitroanilide 99 TLC 65096-46-0 [sigmaaldrich.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemos.de [chemos.de]

An In-depth Technical Guide to the Substrate Specificity of Prolyl Endopeptidase using Gly-Pro-pNA

This guide provides a comprehensive technical overview of prolyl endopeptidase (PREP) and the use of the chromogenic substrate Gly-Pro-pNA for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, drug discovery, and neuroscience. This document moves beyond standard protocols to explain the underlying principles, causality of experimental choices, and methods for ensuring data integrity.

Introduction: The Significance of Prolyl Endopeptidase (PREP)

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease (EC 3.4.21.26) that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] Unlike many proteases, PREP exhibits a distinct substrate specificity, cleaving peptide bonds on the C-terminal side of internal proline residues.[3] This specificity is critical, as proline residues often confer structural stability to peptides, making them resistant to general proteolysis.

PREP's activity is confined to smaller peptides, typically those less than 30 amino acids in length.[1] This size restriction is due to its unique two-domain structure: a catalytic domain with a canonical Ser-Asp-His triad and a seven-bladed β-propeller domain that acts as a "gate" or "filter," limiting access to the active site.[1][4] The catalytic mechanism is not a simple lock-and-key model but rather an induced-fit mechanism, where substrate binding induces a conformational change, closing the two domains around the substrate.[2][5]

Given its role in processing bioactive peptides like substance P, arginine-vasopressin, and thyrotropin-releasing hormone, PREP is a significant therapeutic target for a range of neurological and psychiatric conditions, including depression, schizophrenia, and neurodegenerative diseases.[2] Consequently, robust and reliable methods for assaying PREP activity are essential for basic research and drug development.

The Tool: Gly-Pro-pNA as a Chromogenic Substrate

The synthetic peptide Gly-Pro-p-nitroanilide (Gly-Pro-pNA), and its N-terminally protected variant Z-Gly-Pro-pNA (carbobenzoxy-Gly-Pro-pNA), are widely used chromogenic substrates for quantifying PREP activity.[6]

Principle of the Assay

The core of the assay lies in the enzymatic cleavage of the amide bond between the proline (Pro) residue and the p-nitroaniline (pNA) moiety. In its peptide-bound form, pNA is colorless. However, upon hydrolysis by PREP, free pNA is released into the solution. This free pNA has a distinct yellow color and a maximum absorbance at a wavelength of approximately 405-410 nm.[7][8]

The rate of the increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis, and thus, to the enzymatic activity of PREP under the given conditions.[9] This relationship allows for a continuous, real-time measurement of enzyme kinetics.

Caption: High-level workflow for the PREP kinetic assay.

Data Analysis: From Absorbance to Enzyme Activity

Determining the Rate of Reaction

For each enzyme reaction, plot Absorbance (405 nm) versus Time (minutes). Identify the linear portion of the curve (the initial velocity, V₀). The slope of this linear portion represents the rate of reaction in ΔAbs/min. It is crucial to use data only from the phase where the reaction rate is constant, as substrate depletion or product inhibition can cause the rate to slow over time.

Calculating Specific Activity

The specific activity of the enzyme can be calculated using the Beer-Lambert law, A = εcl, where:

-

A is the absorbance (dimensionless).

-

ε (epsilon) is the molar extinction coefficient of pNA (M⁻¹cm⁻¹). For pNA, this is often cited as ~8,800-9,600 M⁻¹cm⁻¹ at ~405 nm, but it is highly recommended to determine this experimentally from the slope of your pNA standard curve.

-

c is the concentration of the substance (M).

-

l is the path length of the light through the solution (cm). For a standard 96-well plate, this is dependent on the volume in the well.

Calculation Steps:

-

Calculate the Molar Extinction Coefficient (ε): From your pNA standard curve, the slope = ε * l. If your standard concentrations are in µM, the slope will have units of Abs/µM. To get ε, you must know the path length (l). For many plate readers, the path length for a 200 µL volume is ~0.5 cm, but this should be verified for your specific instrument. Alternatively, using a standard curve (Abs vs. nmol of pNA) bypasses the need for ε and l.

-

Calculate the Rate of Product Formation:

-

Rate (µmol/min) = (ΔAbs/min) / (Slope of standard curve in Abs/µmol)

-

This formula directly converts the rate of absorbance change into the rate of product formation using the empirically determined standard curve.

-

-

Calculate Specific Activity:

-

Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [Amount of enzyme in mg]

-

This normalizes the activity to the amount of total protein in the reaction, allowing for comparison across different enzyme preparations. One International Unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Advanced Considerations for Scientific Integrity

Differentiating PREP from Other Prolyl Peptidases

Biological samples may contain multiple proteases capable of cleaving proline-containing substrates.

-

DPP-IV: This is a primary concern. DPP-IV activity can be distinguished by its sensitivity to specific inhibitors like Sitagliptin or Vildagliptin, which have very high selectivity over PREP. [10]* FAP: FAP activity can be assessed using specific substrates or inhibitors. While Z-Pro-prolinal inhibits both PREP and FAP, other compounds have been developed with higher selectivity. [11]* Prolyl Carboxypeptidase (PRCP): This enzyme cleaves C-terminal amino acids from peptides with a penultimate proline. It can be inhibited by Z-Pro-prolinal, but typically at higher concentrations than required for PREP. [10] Table 1: Differentiating Proline-Specific Peptidases

| Enzyme | Type | Typical Substrate Cleavage | Common Chromogenic Substrate | Potent/Selective Inhibitors |

| PREP | Endopeptidase | Cleaves C-terminal to internal Pro | Z-Gly-Pro -pNA | Z-Pro-prolinal, KYP-2047 [10] |

| DPP-IV | Exopeptidase | Cleaves N-terminal X-Pro dipeptide | Gly-Pro -pNA | Sitagliptin, Vildagliptin [10] |

| FAP | Endo/Exopeptidase | Cleaves N-terminal X-Pro ; also internal Gly-Pro | Z-Gly-Pro -AMC [12] | Specific boronic acid inhibitors [11] |

Chromogenic vs. Fluorogenic Substrates

While Gly-Pro-pNA is robust and cost-effective, fluorogenic substrates like Z-Gly-Pro-AMC (7-amino-4-methylcoumarin) offer significantly higher sensitivity. [12]

-

Principle: Cleavage of Z-Gly-Pro-AMC releases the highly fluorescent AMC molecule (Ex/Em ≈ 380/465 nm). [12]* Advantages: Increased sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes.

-

Disadvantages: Higher cost and potential for interference from fluorescent compounds in the sample matrix. The choice of substrate should be guided by the expected enzyme concentration and the purity of the sample.

Troubleshooting Common Assay Problems

-

Problem: High background absorbance in no-enzyme control.

-

Cause: Spontaneous hydrolysis of the substrate.

-

Solution: Check the pH and temperature of the assay buffer. Prepare fresh substrate stock solution.

-

-

Problem: Non-linear reaction rate from the start.

-

Cause: Enzyme concentration is too high, leading to rapid substrate depletion.

-

Solution: Dilute the enzyme sample and re-run the assay. The linear range should be established during assay validation.

-

-

Problem: Substrate precipitates in the well.

-

Cause: Poor solubility of Z-Gly-Pro-pNA in the aqueous assay buffer.

-

Solution: Ensure the final concentration of DMSO (or other organic solvent) from the stock solution is low (typically <5%) and consistent across all wells, including standards.

-

Conclusion

The Gly-Pro-pNA assay is a powerful tool for characterizing the activity and specificity of prolyl endopeptidase. However, its effective use demands more than procedural adherence. A thorough understanding of the enzyme's mechanism, the principles of spectrophotometry, and a commitment to rigorous controls are paramount for generating trustworthy and high-impact data. By integrating the insights on substrate specificity, data analysis, and potential confounding factors discussed in this guide, researchers can ensure the integrity of their findings and accelerate progress in the fields of neuroscience and drug discovery.

References

-

Wikipedia. (n.d.). Prolyl endopeptidase. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Prolyl endopeptidase – Knowledge and References. Retrieved from [Link]

-

Fülöp, V., Böcskei, Z., & Polgár, L. (2010). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry, 285(30), 23464–23473. Available at: [Link]

-

ResearchGate. (2021). How to calculate enzyme activity from absorbance? Retrieved from [Link]

-

Khan Academy. (n.d.). Worked example: Calculating concentration using the Beer–Lambert law. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

-

Proteopedia. (2024). Prolyl Endopeptidase. Retrieved from [Link]

-

Waumans, Y., Baerts, L., Kehoe, K., Lambeir, A.-M., & De Meester, I. (2015). The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Athertherosclerosis. Frontiers in Immunology, 6, 387. Available at: [Link]

-

Encyclopedia.pub. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Retrieved from [Link]

-

Preprints.org. (2022). Post-proline cleaving enzymes (PPCEs): Classification, structure, molecular properties, and applications. Retrieved from [Link]

-

ResearchGate. (2019). Prolyl endopeptidase enzyme activity. Retrieved from [Link]

-

ResearchGate. (2019). Prolyl endopeptidase enzyme activity. Retrieved from [Link]

-

PubMed. (1986). Specificity of prolyl endopeptidase. Retrieved from [Link]

-

Manausa, S., & Margenot, A. (2023). SOP: Enzyme Assays: pNA. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

PubChem. (n.d.). Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay. Retrieved from [Link]

-

ResearchGate. (2004). Comparative biochemical analysis of three bacterial prolyl endopeptidases: Implications for coeliac sprue. Retrieved from [Link]

-

ResearchGate. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides. Retrieved from [Link]

-

Li, C., et al. (2023). High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing. Bioresources and Bioprocessing, 10(1), 32. Available at: [Link]

-

PubMed. (2010). Induced-fit mechanism for prolyl endopeptidase. Retrieved from [Link]

-

PubMed. (2006). Prolyl peptidases related to dipeptidyl peptidase IV: potential of specific inhibitors in drug discovery. Retrieved from [Link]

-

UL Research Repository. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Retrieved from [Link]

-

Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 102(10), 3599-3604. Available at: [Link]

-

Taylor & Francis Online. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Retrieved from [Link]

-

E-Molecules. (n.d.). Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α. Retrieved from [Link]

-

ResearchGate. (2005). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]

-

PubMed Central. (2020). Modification and validation of the Endopep-mass spectrometry method for botulinum neurotoxin detection in liver samples with application to samples collected during animal botulism outbreaks. Retrieved from [Link]

Sources

- 1. omnicalculator.com [omnicalculator.com]

- 2. researchgate.net [researchgate.net]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beer Lambert Law Calculator | AAT Bioquest [aatbio.com]

- 5. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Chromogenic Compass: A Technical Guide to Quantifying Dipeptidyl Peptidase-4 Activity Using Gly-Pro-pNA at 405 nm

For researchers, scientists, and drug development professionals navigating the complexities of metabolic diseases and immune regulation, the precise quantification of enzyme activity is paramount. This guide provides an in-depth exploration of a cornerstone technique: the use of the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) for the kinetic analysis of Dipeptidyl Peptidase-4 (DPP4), a key therapeutic target. We will dissect the underlying biochemical principles, provide a robust, field-proven experimental protocol, and offer insights into the causality behind critical experimental choices, ensuring both technical accuracy and practical applicability.

The Principle of Detection: Unmasking Color with Enzymatic Precision

Chromogenic assays are elegant in their simplicity, leveraging an enzyme's catalytic activity to generate a measurable color change.[1][2][3] The Gly-Pro-pNA substrate is ingeniously designed to exploit the specific enzymatic function of DPP4. DPP4 is a serine exopeptidase that selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4][5]

The substrate, Gly-Pro-pNA, is a synthetic molecule that mimics the natural target of DPP4.[6] It consists of a dipeptide, Glycyl-proline, covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, Gly-Pro-pNA is colorless and does not absorb light in the visible spectrum. However, upon enzymatic cleavage by DPP4 between the proline and pNA residues, the p-nitroaniline molecule is liberated.[7] Free p-nitroaniline in solution exhibits a distinct yellow color and has a characteristic maximum absorbance wavelength of 405 nm.[6][8] The rate of p-nitroaniline release, and therefore the increase in absorbance at 405 nm, is directly proportional to the DPP4 enzyme activity.[6]

The chemical transformation at the heart of this assay is the hydrolysis of an amide bond. The DPP4 active site, featuring a catalytic triad of Serine-Histidine-Aspartic acid, facilitates this reaction.[9][10] The process results in the formation of the dipeptide Gly-Pro and the free chromophore p-nitroaniline.

Sources

- 1. goldbio.com [goldbio.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. PRINCIPLES OF CHROMOGENIC SUBSTRATES | Austin Tommy [austintommy.com.ng]

- 4. content.abcam.com [content.abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enzyme Kinetics Using p-Nitroanilide Substrates

This guide provides a comprehensive overview of the principles and practices of using p-nitroanilide (pNA) substrates for the study of enzyme kinetics. It is intended for researchers, scientists, and drug development professionals who seek to employ this robust and versatile method for characterizing enzyme activity and inhibition.

The Foundational Principle: Chromogenic Unmasking

The utility of p-nitroanilide substrates in enzyme kinetics lies in a straightforward yet elegant principle: the enzymatic release of a chromophore. These synthetic substrates are designed with a specific peptide or amino acid sequence that is recognized by the target enzyme. This recognition sequence is covalently linked to a p-nitroanilide (pNA) molecule through an amide bond.[1]

In its conjugated, substrate form, the molecule is essentially colorless, exhibiting minimal absorbance at the detection wavelength.[1] However, upon enzymatic hydrolysis of this amide bond, the p-nitroaniline molecule is liberated.[1] Free pNA in solution possesses a distinct yellow color and exhibits a strong absorbance maximum in the 405-410 nm range.[1][2] The rate of pNA formation, and consequently the increase in absorbance, is directly proportional to the enzymatic activity under investigation.[1] This linear relationship is the cornerstone of quantitative enzyme velocity measurements using this method.[1]

This technique is predominantly employed for assaying various proteolytic enzymes, including serine proteases like trypsin and chymotrypsin, cysteine proteases, and caspases.[1]

Caption: Enzymatic cleavage of a pNA-substrate and subsequent spectrophotometric detection.

Designing a Robust pNA-Based Enzyme Assay: A Self-Validating System

A well-designed enzyme assay is a self-validating system. This means that the experimental setup must include the necessary controls and conditions to ensure that the measured activity is a true representation of the enzyme's catalytic function.

Critical Parameters for Optimization

The kinetic parameters of an enzyme are highly dependent on the experimental conditions. Therefore, it is crucial to optimize the following for each enzyme-substrate pair:[1]

-

Buffer Composition and pH: Enzymes exhibit optimal activity within a narrow pH range. The buffer system should be chosen to maintain this optimal pH throughout the experiment.

-

Temperature: Enzyme activity is sensitive to temperature. The assay should be conducted at a constant and optimal temperature, often 37°C.[1][3]

-

Substrate Concentration: To determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), the assay must be performed across a range of substrate concentrations.[1]

The Importance of a p-Nitroaniline Standard Curve

To translate absorbance readings into the precise amount of product formed, a standard curve of known pNA concentrations is indispensable.[1] This curve establishes the linear relationship between absorbance and the molar concentration of pNA, allowing for the accurate quantification of enzyme activity, typically expressed in units like µmol/min.[1]

Table 1: Example of a p-Nitroaniline Standard Curve Data

| pNA Concentration (µM) | Absorbance at 405 nm (AU) |

| 0 | 0.000 |

| 10 | 0.088 |

| 20 | 0.176 |

| 40 | 0.352 |

| 60 | 0.528 |

| 80 | 0.704 |

| 100 | 0.880 |

| Note: These are example values. Actual absorbance will vary depending on the spectrophotometer and path length. The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.[1][4] |

Experimental Workflow and Protocols

A generalized experimental workflow for a pNA-based enzyme assay is outlined below. This should be adapted and optimized for the specific enzyme under investigation.

Caption: General experimental workflow for a pNA-based enzyme assay.

General Experimental Protocol for a Protease Assay

This protocol provides a general framework. It is essential to consult specific literature for the enzyme of interest to optimize conditions.[1]

Materials:

-

Purified enzyme or cell lysate containing the enzyme.

-

Chromogenic pNA substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂).[1]

-

Stop Solution (e.g., 30% acetic acid), if required for endpoint assays.[1]

-

p-Nitroaniline standard solution.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.[1]

Procedure:

-

Prepare pNA Standard Curve:

-

Enzyme Reaction Setup:

-

In separate wells of the 96-well plate, add the assay buffer.

-

Add the enzyme solution to each well.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.[1]

-

-

Initiate the Reaction:

-

Add the pNA substrate to each well to start the reaction. The final volume should be consistent across all wells.[1]

-

-

Incubation and Measurement:

-

Kinetic Assay (Preferred): Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-15 minutes).[5][6] The reaction should be monitored to ensure it is within the linear range.[1]

-

Endpoint Assay: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-30 minutes).[1] Stop the reaction by adding a stop solution.[1] Measure the final absorbance at 405 nm.[1]

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.[1]

-

For kinetic assays, determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.

-

Use the standard curve to convert the absorbance values (or rate of change in absorbance) into the concentration of pNA produced (or the rate of pNA production).[1]

-

Data Analysis: From Raw Data to Kinetic Parameters

The pNA release assay is highly suitable for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1]

The Michaelis-Menten Model

The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), Vₘₐₓ, and Kₘ.[7][8]

-

Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with substrate.[7]

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is a measure of the enzyme's affinity for its substrate.[7]

By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated.[1]

Table 2: Example Kinetic Data for a Protease with a pNA Substrate

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |

| 10 | 5.2 |

| 20 | 9.1 |

| 40 | 14.3 |

| 80 | 20.0 |

| 160 | 25.0 |

| 320 | 28.6 |

From this data, kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation, often using non-linear regression analysis or a linearized plot such as the Lineweaver-Burk plot.[7]

Field-Proven Insights and Troubleshooting

-

Substrate Solubility: Many pNA substrates have limited aqueous solubility. Stock solutions are often prepared in organic solvents like DMSO or DMF.[6] It is crucial to ensure the final concentration of the organic solvent in the assay does not affect enzyme activity.

-

Background Hydrolysis: Some pNA substrates can undergo slow, non-enzymatic hydrolysis. It is essential to run a control reaction without the enzyme to measure and subtract this background rate.[9]

-

Interference from Colored Compounds: If the sample (e.g., cell lysate) contains compounds that absorb at 405-410 nm, this can interfere with the assay. A sample blank (containing the sample but no pNA substrate) should be included to correct for this.

-

Linear Range: It is critical to ensure that the rate of product formation is linear with time and enzyme concentration. This confirms that the measurements are of the initial velocity and that the substrate is not being depleted.[1]

Conclusion

The p-nitroaniline release assay is a cornerstone of enzyme activity measurement due to its simplicity, sensitivity, and adaptability.[1] The direct relationship between enzymatic cleavage and the generation of a chromogenic product provides a straightforward and quantitative readout.[1] A thorough understanding of its theoretical basis, coupled with meticulous experimental design and data analysis, empowers researchers to accurately characterize enzyme function and modulation, thereby accelerating scientific discovery and therapeutic development.[1]

References

-

National Center for Biotechnology Information. (n.d.). Enzymatic Assay. PubChem. Retrieved from [Link]

-

LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics. Biology LibreTexts. Retrieved from [Link]

-

University of Illinois Urbana-Champaign Soils Lab. (2021, July 21). SOP: Enzyme assays (pNP). Retrieved from [Link]

-

University of Illinois Urbana-Champaign Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. Retrieved from [Link]

-

Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

MDPI. (n.d.). Physiological Factors Influencing Bacillus thuringiensis Susceptibility in Laboratory and Field-Collected Bollworm, Helicoverpa zea (Lepidoptera: Noctuidae). Retrieved from [Link]

-

TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

-

ResearchGate. (2009, August 5). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Retrieved from [Link]

-

National Center for Biotechnology Information. (1994, November 22). Peptidic p-nitroanilide substrates of interleukin-1 beta-converting enzyme. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007, June 15). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings. Retrieved from [Link]

-

ResearchGate. (2018, March 12). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? Retrieved from [Link]

-

ResearchGate. (2006, August 6). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Retrieved from [Link]

-

LibreTexts. (2021, January 20). 10: Enzyme Kinetics. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022, March 2). Michaelis-Menten Kinetics. Chemistry LibreTexts. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 20). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009, August 5). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. PubMed. Retrieved from [Link]

-

University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

-

YouTube. (2021, May 6). Enzyme Kinetics Data Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004, February 19). Analysis of enzyme specificity by multiple substrate kinetics. PubMed. Retrieved from [Link]

-

YouTube. (2020, August 9). Preparation of p-Nitroacetanilide. Retrieved from [Link]

-

Patsnap Synapse. (2023, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymes: principles and biotechnological applications. Retrieved from [Link]

-

University of California, Davis. (n.d.). Enzyme Kinetics. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 4. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

Methodological & Application

High-Throughput DPP-IV Inhibition Screening: Gly-Pro-pNA Chromogenic Assay

Application Note & Standard Operating Procedure

Executive Summary

Dipeptidyl peptidase-IV (DPP-IV, CD26) is a serine exopeptidase that plays a critical regulatory role in glucose metabolism by degrading incretin hormones such as Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5][6] The inhibition of DPP-IV extends the half-life of these hormones, enhancing insulin secretion—a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM).

This guide details a robust, chromogenic kinetic assay for screening DPP-IV inhibitors in a 96-well microplate format. Unlike endpoint assays, this kinetic protocol mitigates artifacts arising from compound autofluorescence or precipitation, ensuring high-fidelity IC50 data suitable for lead optimization.

Assay Principle

The assay relies on the specific cleavage of the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) . DPP-IV cleaves the post-proline peptide bond, releasing free p-nitroaniline (pNA) .

-

Substrate: Gly-Pro-pNA (Colorless)

-

Product: p-Nitroaniline (Yellow, Absorbance

)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

The rate of color development (increase in OD405 over time) is directly proportional to DPP-IV enzymatic activity.

Mechanism of Action Diagram

Figure 1: Enzymatic hydrolysis of Gly-Pro-pNA by DPP-IV and mode of inhibition.

Materials & Reagents

Reagents

| Component | Specification | Storage | Notes |

| DPP-IV Enzyme | Human Recombinant (Active) | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |

| Substrate | Gly-Pro-pNA | -20°C | MW ~328.75 g/mol . Light sensitive.[2] |

| Inhibitor Control | Sitagliptin / Vildagliptin | -20°C | Dissolve in DMSO. |

| pNA Standard | p-Nitroaniline | RT | Required for quantifying specific activity. |

| Tris Base | Molecular Biology Grade | RT | |

| NaCl | Molecular Biology Grade | RT | |

| EDTA | 0.5 M Solution, pH 8.0 | RT |

Equipment

-

Microplate Reader: Capable of kinetic absorbance reading at 405 nm.

-

Plate: 96-well clear flat-bottom polystyrene plate (e.g., Corning Costar).

-

Incubator: Set to 37°C (if plate reader lacks temperature control).

Reagent Preparation

1. Assay Buffer (1X)

-

Composition: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.[8]

-

Protocol:

-

Dissolve 2.42 g Tris Base and 5.84 g NaCl in 900 mL dH2O.

-

Add 2 mL of 0.5 M EDTA.

-

Adjust pH to 8.0 using HCl.[9]

-

Adjust volume to 1 L. Store at 4°C.

-

Note: Tris pH is temperature-sensitive. Calibrate pH meter at room temperature.

-

2. Substrate Stock (20 mM)

-

Dissolve Gly-Pro-pNA in dry DMSO or Assay Buffer.

-

Example: Dissolve 6.6 mg Gly-Pro-pNA in 1 mL buffer/DMSO.

-

Working Solution: Dilute to 1 mM in Assay Buffer just before use (Final assay conc will be 0.5 mM).

3. Enzyme Solution

-

Dilute recombinant DPP-IV in Assay Buffer to a concentration where the reaction remains linear for >20 minutes.

-

Target Activity: ~10–20 mU/well. (Adjust based on specific lot activity).

Experimental Protocol (96-Well)

Plate Layout Strategy

Design the plate to include appropriate controls for data normalization.

-

Blank (No Enzyme): Buffer + Substrate (Background hydrolysis).

-

Negative Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).

-

Positive Control (Inhibition): Enzyme + Substrate + Sitagliptin (10 µM).

-

Test Compounds: Enzyme + Substrate + Compound (Various Concentrations).

Assay Workflow

Step 1: Enzyme & Inhibitor Pre-incubation

-

Add 30 µL of Assay Buffer to "Blank" wells.

-

Add 30 µL of Diluted Enzyme Solution to all "Reaction" wells.

-

Add 10 µL of Test Compound (diluted in buffer < 5% DMSO) to appropriate wells.

-

Add 10 µL of Vehicle (Buffer/DMSO) to "Blank" and "Negative Control" wells.

-

Add 10 µL of Sitagliptin Control to "Positive Control" wells.

-

Critical Step: Incubate at 37°C for 10 minutes . This allows the inhibitor to bind the enzyme active site before substrate competition begins.

Step 2: Reaction Initiation 7. Add 10 µL of 1 mM Gly-Pro-pNA Substrate to all wells.

- Final Volume: 50 µL (can be scaled to 100 µL if preferred).

- Final Substrate Conc: 0.2 mM (near

Step 3: Kinetic Measurement 8. Immediately place plate in the reader pre-heated to 37°C. 9. Shake plate (orbital, medium) for 5 seconds. 10. Read Absorbance at 405 nm every 1 minute for 30 minutes .

Workflow Diagram

Figure 2: Step-by-step liquid handling workflow for the DPP-IV kinetic assay.

Data Analysis & Calculations

Velocity Calculation ( )

Do not use endpoint values if possible. Kinetic analysis is superior for identifying linearity.

-

Plot OD405 (y-axis) vs. Time (min) (x-axis).

-

Select the linear portion of the curve (typically 5–20 min).

-

Calculate the slope (

) for each well.

Percent Inhibition

- : Slope of test compound well.

- : Slope of Negative Control (Enzyme + Vehicle).

- : Slope of No Enzyme Control.

IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression model (4-parameter logistic fit) in software like GraphPad Prism or SigmaPlot.

Specific Activity (Optional)

To calculate Units/mg, generate a pNA Standard Curve (0–100 nmol/well).

-

Calculate slope of standard curve:

(OD/nmol). -

Enzyme Activity (Units =

mol/min):

Validation & Troubleshooting

Self-Validating Parameters

-

Linearity: The

of the reaction slope in control wells must be -

Z-Factor: For screening campaigns, calculate Z'. A value

confirms the assay window is robust.

Common Pitfalls

| Issue | Probable Cause | Solution |

| High Background | Substrate degradation | Store Gly-Pro-pNA at -20°C protected from light. Discard yellowed stock. |

| Non-Linear Kinetics | Substrate depletion | Enzyme concentration is too high. Dilute enzyme 2-5 fold. |

| Low Signal | pH drift | Ensure Assay Buffer is pH 8.0 at 37°C. DPP-IV activity drops significantly < pH 7.5. |

| Precipitation | Compound solubility | Ensure final DMSO concentration is < 5%. |

References

-

Matheeussen, V., et al. (2012).[7] "Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples." Clinica Chimica Acta. Link

-

Sigma-Aldrich. "DPP4 Activity Assay Kit Technical Bulletin." Link

-

Cayman Chemical. "DPP (IV) Inhibitor Screening Assay Kit Booklet." Link

-

Abcam. "DPP4 Inhibitor Screening Assay Kit (ab133081) Protocol." Link

-

Promega. "DPPIV-Glo™ Protease Assay Technical Bulletin." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. promega.es [promega.es]

- 3. Formation of dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides from Jack Bean (Canavalia ensiformis (L.) DC.) sprout in simulated digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. scrippslabs.com [scrippslabs.com]

how to prepare Gly-Pro-pNA stock solution in DMSO

Application Note & Protocol

Introduction: The Foundation of a Reliable Enzyme Assay

Glycyl-L-proline 4-nitroanilide (Gly-Pro-pNA) is a synthetic chromogenic substrate indispensable for the kinetic analysis of dipeptidyl peptidase IV (DPP-IV/CD26) and other related prolyl peptidases.[1][2][3][4][5] The enzymatic cleavage of the Pro-pNA amide bond by DPP-IV releases the yellow chromophore, p-nitroaniline (pNA), which can be readily quantified by measuring the increase in absorbance at approximately 405 nm.[3][4] This reaction forms the basis of a simple and robust method for screening DPP-IV inhibitors, which are a cornerstone in the treatment of type 2 diabetes.[3]

The accuracy, reproducibility, and reliability of any kinetic data derived from this assay are fundamentally dependent on the quality of the reagents used. Foremost among these is the substrate stock solution. An improperly prepared stock solution—whether through inaccurate concentration, degradation, or precipitation—will invariably lead to erroneous and misleading results.

This document provides a detailed, field-proven protocol for the preparation of Gly-Pro-pNA stock solutions in DMSO. It moves beyond a simple list of steps to explain the critical scientific principles that ensure the integrity, stability, and performance of your stock solution, empowering researchers to generate high-quality, reproducible data.

Material Characterization & Data Summary

A thorough understanding of the substrate's properties is the first step in proper handling and solution preparation.

| Property | Value | Source(s) |

| Full Chemical Name | Glycyl-N-(4-nitrophenyl)-L-prolinamide, monohydrochloride | [3][4] |

| Common Synonyms | Gly-Pro p-nitroanilide hydrochloride, GP-pNA | [3][5] |

| CAS Number | 103213-34-9 | [1][3][4][5][6] |

| Molecular Formula | C₁₃H₁₆N₄O₄ • HCl | [3][5] |

| Molecular Weight | 328.75 g/mol | [5][6] |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility in DMSO | ≥ 30-100 mg/mL | [1][3][4][6] |

| Solid Storage | -20°C, sealed, protected from light and moisture | [1][4] |

Core Principles: The Scientific Rationale Behind the Protocol

A robust protocol is a self-validating system. Understanding the causality behind each step is crucial for troubleshooting and adapting the protocol to specific experimental needs.

The Choice of Solvent: Why DMSO?

Gly-Pro-pNA contains both a peptide-like structure and a nonpolar p-nitroaniline group. While it has some aqueous solubility (approx. 50 mg/mL in water), high-concentration stock solutions are desired to minimize the volume of organic solvent added to the final aqueous assay buffer, which could otherwise impact enzyme structure and function. Dimethyl sulfoxide (DMSO) is an ideal choice because it is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Its ability to solubilize Gly-Pro-pNA at very high concentrations (e.g., 100 mg/mL or >300 mM) allows for the creation of concentrated stocks that can be diluted >1000-fold into the final assay, rendering the final DMSO concentration negligible.[1]

The Criticality of Anhydrous Conditions

DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This is the single most common point of failure when preparing stock solutions. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like Gly-Pro-pNA.[1] This can lead to incomplete dissolution or, more insidiously, precipitation of the substrate upon freezing, which may not be apparent when the vial is thawed.

Expert Insight: Always use a fresh, sealed bottle of anhydrous, molecular biology grade DMSO. If a bottle has been opened multiple times, its water content is likely compromised. For critical assays, it is best practice to purchase smaller-volume bottles of DMSO to ensure a fresh supply.

Stability and Storage: Preserving Reagent Integrity

Once in solution, Gly-Pro-pNA is susceptible to degradation over time, especially at room temperature. Furthermore, repeated freeze-thaw cycles can introduce moisture through condensation and may cause localized concentration gradients, potentially leading to precipitation and loss of compound integrity.[1]

The self-validating approach is therefore:

-

Aliquoting: Prepare single-use aliquots to avoid thawing the entire stock for each experiment.

-

Low-Temperature Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

-

Light Protection: Store vials in a dark box to prevent photochemical degradation of the p-nitroaniline moiety.

Experimental Protocol

This protocol details the preparation of a 100 mM Gly-Pro-pNA stock solution, a common concentration for subsequent serial dilutions.

Required Materials and Equipment

-

Gly-Pro-pNA hydrochloride (MW: 328.75 g/mol )

-

Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (4-decimal place)

-

Calibrated P1000 and P200 micropipettes with sterile tips

-

1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

-

Vortex mixer

-

Benchtop sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Workflow Diagram: Stock Solution Preparation

Caption: Workflow for preparing Gly-Pro-pNA stock solution.

Step-by-Step Methodology

Part A: Calculation of Required Mass

The fundamental relationship for preparing a solution of a specific molarity is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

To prepare 500 µL (0.0005 L) of a 100 mM (0.1 mol/L) stock solution:

Mass (g) = 0.1 mol/L × 0.0005 L × 328.75 g/mol = 0.01644 g Mass (mg) = 16.44 mg

Table of Common Stock Concentrations (for 1 mL final volume):

| Target Concentration | Mass of Gly-Pro-pNA (mg) |

|---|---|

| 10 mM | 3.29 mg |

| 20 mM | 6.58 mg |

| 50 mM | 16.44 mg |

| 100 mM | 32.88 mg |

Part B: Solution Preparation

-

Tare Balance: Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight to zero.

-

Weigh Substrate: Carefully weigh the calculated amount of Gly-Pro-pNA powder (e.g., 16.44 mg for 500 µL of 100 mM stock) directly into the tared tube. Record the exact mass.

-

Add Solvent: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube (e.g., 500 µL). Ensure the DMSO is at room temperature before dispensing, as cold DMSO is more viscous and can lead to inaccurate pipetting.

-

Dissolve Completely: Close the cap tightly and vortex the tube vigorously for 1-2 minutes. The solution should become clear.

-

Expert Insight: For high concentrations, or if the powder does not dissolve readily, place the tube in a benchtop water bath sonicator for 5-10 minutes.[1] This uses cavitation to break up solid aggregates and facilitate dissolution without significant heating.

-

-

Visual Inspection: Once dissolved, hold the tube up to a light source to ensure no visible particulates remain. The solution should be a clear, pale yellow.

-

Aliquot for Storage: Immediately proceed to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in fresh, clearly labeled microcentrifuge tubes. This is the most critical step for preserving the long-term integrity of the stock.

-

Store Properly: Place the aliquots in a labeled freezer box and transfer immediately to a -80°C freezer for long-term storage or a -20°C freezer for short-term storage.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Powder does not fully dissolve. | 1. Non-anhydrous DMSO was used.2. Insufficient mixing/vortexing.3. Attempting to make a supersaturated solution. | 1. Discard and remake with fresh, sealed anhydrous DMSO.2. Sonicate the tube for 10-15 minutes.3. Re-calculate to ensure you are within the known solubility limits (e.g., ≤100 mg/mL). |

| Solution is clear after making, but a precipitate is visible after thawing. | 1. Water contamination in DMSO led to crashing out of solution at low temperatures.2. Freeze-thaw cycling of a master stock. | 1. This stock is compromised. Discard and prepare a fresh stock using new anhydrous DMSO.2. Always prepare single-use aliquots to avoid this issue. |

| Assay results are inconsistent between experiments. | 1. Inaccurate initial stock concentration.2. Degradation of the stock solution. | 1. Ensure use of a calibrated analytical balance and pipettes.2. Prepare fresh aliquots from powder. Do not use a stock that is past its recommended storage life (1 month at -20°C, 6 months at -80°C).[1] |

References

-

Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins. National Center for Biotechnology Information. Available at: [Link]

-

Gly-Pro-pNA Hydrochloride – 5 mg – Biotechnology Grade. Blue Tiger Scientific. Available at: [Link]

-

Gly-Pro-pNA·Tos [GPNT]. Peptide Institute, Inc.. Available at: [Link]

-

Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). PubMed. Available at: [Link]

-

Gly-Pro-pNA. PeptaNova. Available at: [Link]

-

Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. National Center for Biotechnology Information. Available at: [Link]

-

On the stability of peptide nucleic acid duplexes in the presence of organic solvents. National Center for Biotechnology Information. Available at: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available at: [Link]

-

Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. ResearchGate. Available at: [Link]

-

LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. Available at: [Link]

- Solvent for chromogenic substrate solution. Google Patents.

-

Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Royal Society of Chemistry. Available at: [Link]

-

Protein separation and purification in neat dimethyl sulfoxide. PubMed. Available at: [Link]

-

Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. SlideShare. Available at: [Link]

-

How can I dissolve Z-Gly-Pro-pNA in methanol? ResearchGate. Available at: [Link]

-

Chromogenic Media Reference Guide. Bio-Rad. Available at: [Link]

-

Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. ACS Publications. Available at: [Link]

- Stable substrate-chromogen solutions for enzyme activity detection. Google Patents.

-

Physical properties of dimethyl sulphoxide and water. ResearchGate. Available at: [Link]

-

DMSO Physical Properties. Gaylord Chemical. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. tribioscience.com [tribioscience.com]

- 5. GP-pNA, Chromogenic Substrate | CAS 103213-34-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. abmole.com [abmole.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Note: Optimization of pH for Kinetic Characterization of DPP-IV using Gly-Pro-pNA

Executive Summary

This application note provides a rigorous framework for determining and validating the optimal pH for Dipeptidyl Peptidase-4 (DPP-IV) activity assays using the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) . While literature often cites a pH range of 7.4 – 8.5 , precise optimization is critical due to the ionization states of the catalytic triad (Ser-Asp-His) and the pH-dependent extinction coefficient of the reporter molecule, p-nitroaniline (pNA).

This guide moves beyond generic recipes, offering a self-validating protocol that accounts for buffer interference, ionic strength, and spontaneous hydrolysis.

Key Technical Parameters

| Parameter | Standard Value / Range | Critical Note |

| Target Enzyme | DPP-IV (EC 3.4.14.[1][2][3]5) | Distinguish from acidic DPP-II (optimum pH ~5.5) |

| Substrate | Gly-Pro-pNA | Cleavage releases yellow pNA |

| Detection | Absorbance ( | Linear range typically 0.1 – 1.0 AU |

| Optimal pH | 7.8 – 8.2 (Consensus) | Activity drops sharply < pH 7.2 |

| Buffer System | Tris-HCl or HEPES | Avoid phosphate if metal ion co-factors are variable |

Mechanistic Grounding

The Catalytic Triad and pH Dependence

DPP-IV is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides (e.g., GLP-1). Its active site relies on a catalytic triad: Ser630, Asp708, and His740 .

-

The Proton Shuttle: For catalysis to occur, His740 must act as a general base to deprotonate Ser630, making it nucleophilic enough to attack the peptide bond.

-

The pKa Factor: Kinetic studies indicate the catalytic efficiency (

) depends on an ionizing group with a -

Implication: Below pH 7.2, the histidine becomes protonated and cannot activate the serine, drastically reducing activity. Therefore, the assay pH must be maintained above 7.5 to ensure the enzyme operates at

potential.

Reaction Principle

The assay relies on the hydrolysis of the amide bond in the synthetic substrate:

The accumulation of p-nitroaniline is monitored continuously at 405 nm .[5]

Visualization of Reaction Pathway

Figure 1: Mechanism of Gly-Pro-pNA hydrolysis. The reaction requires a basic environment to maintain the deprotonated state of the catalytic Histidine.

Detailed Protocol: pH Optimization & Validation

Objective: To empirically determine the optimal pH for a specific DPP-IV lot and establish a valid extinction coefficient for data calculation.

Materials

-

Buffer A (pH 7.0 - 9.0 Series): 100 mM Tris-HCl. Prepare separate aliquots adjusted to pH 7.0, 7.4, 7.8, 8.0, 8.2, 8.5, and 9.0 using HCl or NaOH at 37°C (Tris pKa is temperature sensitive).

-

Substrate Stock: 20 mM Gly-Pro-pNA in dry DMSO. (Store at -20°C).

-

Enzyme: Recombinant Human DPP-IV (diluted to ~10-20 ng/well in assay buffer containing 0.1% BSA to prevent surface adsorption).

-

Standard: p-Nitroaniline (pNA), recrystallized.

Workflow: The "Self-Validating" System

The following workflow includes mandatory controls to ensure signal specificity.

Figure 2: Experimental workflow for pH optimization ensuring subtraction of spontaneous hydrolysis background.

Step-by-Step Procedure

-

Buffer Preparation (The Temperature Rule):

-

Tris buffers change pH significantly with temperature (

). -

Action: Adjust the pH of your Tris stock solutions while they are at 37°C , not at room temperature. Setting pH 8.0 at 25°C will result in pH ~7.7 at 37°C.

-

-

pNA Standard Curve (The Extinction Check):

-

Enzyme Kinetics:

-

In a 96-well microplate, add 80 µL of Buffer (pH 7.0 – 9.0) to respective wells.

-

Add 10 µL of DPP-IV enzyme solution.

-

Incubate for 10 minutes at 37°C.

-

Add 10 µL of 10 mM Gly-Pro-pNA substrate (Final conc: 1 mM).

-

Immediately place in reader at 37°C.

-

Measure

every 60 seconds for 20 minutes.

-

-

Data Processing:

-

Calculate the slope (

) for the linear portion of the curve.[5] -

Subtract the slope of the "No Enzyme" blank (spontaneous hydrolysis is higher at alkaline pH).

-

Plot Relative Activity (%) vs. pH .

-

Analysis & Expected Results

Interpreting the pH Profile

You should observe a "bell-shaped" or sigmoidal curve.

-

pH < 7.2: Activity decreases rapidly (protonation of His740).

-

pH 7.8 – 8.2: The "Plateau of Optimal Activity." This is the robust range for screening inhibitors.

-

pH > 8.5: Activity may decline due to enzyme denaturation or ionization of the N-terminal amine of the substrate, affecting binding affinity (

).

Calculation of Specific Activity

Use the experimentally determined extinction coefficient from your standard curve.

- : Change in absorbance per minute.[5]

- : Reaction volume (mL).

- : Dilution factor.[5]

- : Extinction coefficient (typically 9.9 mM⁻¹cm⁻¹ for pNA at 405nm [3]).[5]

-

: Pathlength (cm). Note: In a standard 96-well plate with 100 µL,

- : Volume of enzyme added (mL).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background in Blanks | Spontaneous hydrolysis at high pH | Use fresh substrate; do not exceed pH 8.5 unless necessary. |

| Non-linear Kinetics | Substrate depletion | Dilute enzyme until the slope is linear for at least 10 minutes. |

| Low Signal | pH mismatch | Verify Tris pH was adjusted at 37°C. Ensure pH > 7.4. |

References

-

Havre, P. A., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin.[4][1] PubMed.[2][9][10] Available at: [Link] (Accessed via NIH/ResearchGate).

-

Leiting, B., et al. (2003).[2] Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII.[2] Biochemical Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 10. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Kinetic Characterization of DPP-IV using Gly-Pro-pNA

Abstract

This guide details the protocol for determining the kinetic parameters (

Introduction & Mechanism

Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. It is a primary target in diabetes therapy due to its role in inactivating incretin hormones like GLP-1.

The Assay Principle: The synthetic substrate Gly-Pro-pNA mimics the N-terminal sequence of DPP-IV targets. Upon hydrolysis, the enzyme releases the dipeptide (Gly-Pro) and the chromophore p-nitroaniline (pNA) .[1] While the substrate is colorless, free pNA absorbs strongly at 405 nm (yellow color), allowing continuous spectrophotometric monitoring.[2]

Figure 1: Reaction Mechanism

Caption: Enzymatic hydrolysis of Gly-Pro-pNA by DPP-IV releases the chromogenic reporter p-nitroaniline.

Material Preparation & Solubility

Substrate Handling (Critical Step)

Gly-Pro-pNA is available as a free base or hydrochloride salt. The salt form (Gly-Pro-pNA·HCl) is preferred for aqueous solubility, but high-concentration stocks are best prepared in organic solvents to prevent freeze-thaw degradation.

-

Molecular Weight: ~328.75 g/mol (HCl salt)

-

Solubility Limit: ~20 mg/mL in water; higher in DMSO.

-

Storage: -20°C (stable for 1 month) or -80°C (stable for 6 months). Protect from light.[3]

Stock Solution Protocol

To achieve a final assay concentration of up to 4 mM without exceeding 5% solvent volume, prepare a high-concentration stock.

Protocol: Preparation of 100 mM Stock Solution

-

Weigh 32.9 mg of Gly-Pro-pNA·HCl.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: DMSO is preferred over water for the stock to prevent spontaneous hydrolysis during storage.

-

-

Vortex until completely dissolved (solution should be clear/slightly yellow).

-

Aliquot into 50 µL tubes and store at -20°C. Do not refreeze aliquots.

Assay Buffer

-

Composition: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.

-

Why pH 8.0? DPP-IV activity peaks between pH 7.5 and 8.5.

-

Why EDTA? To chelate divalent cations that might activate contaminating metalloproteases, ensuring specificity.

Experimental Design: Kinetic Assay

To determine

Concentration Range Selection:

Literature places the

-

Lower Limit:

-

Upper Limit:

Table 1: Dilution Scheme (for 100 µL Assay Volume)

| Tube | Target [S] (mM) | Volume 100 mM Stock (µL) | Volume Buffer (µL) | Intermediate [S] (mM)* |

| 1 | 4.0 | 40 | 960 | 4.0 |

| 2 | 2.0 | 20 | 980 | 2.0 |

| 3 | 1.0 | 10 | 990 | 1.0 |

| 4 | 0.5 | 5 | 995 | 0.5 |

| 5 | 0.25 | 2.5 | 997.5 | 0.25 |

| 6 | 0.125 | 1.25 | 998.75 | 0.125 |

| 7 | 0.0625 | Serial Dilution from Tube 6 | - | 0.0625 |

| 8 | 0.0 (Blank) | 0 | 1000 | 0 |

*Note: This table assumes the substrate is added at 10% of the final reaction volume (e.g., 10 µL substrate + 90 µL enzyme/buffer mix). If adding directly, adjust accordingly.

Step-by-Step Protocol

Figure 2: Assay Workflow

Caption: Kinetic assay workflow for 96-well microplate format.

Procedure:

-

Enzyme Preparation: Dilute DPP-IV enzyme in Assay Buffer to a concentration that yields linear product formation for at least 10 minutes (typically 1-10 ng/well or 0.1-1 mU/mL).

-

Blank Setup: In a 96-well clear flat-bottom plate, add 90 µL of Assay Buffer to "No Enzyme" control wells.

-

Sample Setup: Add 90 µL of Diluted Enzyme to sample wells.

-

Pre-incubation: Incubate plate at 37°C for 5-10 minutes to equilibrate temperature.

-

Initiation: Add 10 µL of Substrate (from Table 1) to the respective wells using a multi-channel pipette.

-

Final Volume: 100 µL.

-

Final [S]: 0.0625 mM – 4.0 mM.

-

-

Measurement: Immediately place in a plate reader pre-heated to 37°C.

Data Analysis & Calculation

Determine Initial Velocity ( )

-

Plot Absorbance (405 nm) vs. Time (min) for each concentration.

-

Identify the linear range (typically the first 5-10 minutes).

-

Calculate the slope (

) for each concentration. -

Subtract the slope of the "No Enzyme" blank (spontaneous hydrolysis) from the sample slopes.

Convert to Concentration

Use the Beer-Lambert Law to convert Absorbance/min to Concentration/min (

-

(Extinction Coefficient of pNA):

-